Chloropyrazine

Catalog No.
S602887
CAS No.
14508-49-7
M.F
C4H3ClN2
M. Wt
114.53 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloropyrazine

CAS Number

14508-49-7

Product Name

Chloropyrazine

IUPAC Name

2-chloropyrazine

Molecular Formula

C4H3ClN2

Molecular Weight

114.53 g/mol

InChI

InChI=1S/C4H3ClN2/c5-4-3-6-1-2-7-4/h1-3H

InChI Key

GELVZYOEQVJIRR-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)Cl

Synonyms

Chloropyrazine; Pyrazin-2-yl Chloride

Canonical SMILES

C1=CN=C(C=N1)Cl

Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives

Specific Scientific Field: Pharmaceutical Sciences, specifically Antimicrobial and Antiproliferative Activities.

Summary of the Application: Chloropyrazine-tethered pyrimidine derivatives were synthesized and evaluated for their antimicrobial and antiproliferative activities .

Methods of Application or Experimental Procedures: The derivatives were synthesized and their activities were evaluated through in vitro testing, molecular docking, and in-silico drug-likeness studies .

Results or Outcomes: The antiproliferative activity of the target hybrids was superior to the antimicrobial activity. Some compounds showed greater antimicrobial activity than the standard drugs . For instance, compound 31 containing a 2″,4″-dichlorophenyl ring, showed the most potent antibacterial and antifungal activities (MIC 45.37 µM), followed by compounds 25 and 30 bearing 4″-nitrophenyl and 2″,4″-difluorophenyl scaffolds with minimum inhibitory concentrations (MIC) values of 48.67 µM and 50.04 µM, respectively . Compound 35, containing a bioisosteric 2″-pyridinyl ring, showed the most potent antiproliferative activity against the prostate cancer cell line (DU-145) with an IC 50 value of 5 ± 1 µg/mL .

Enhanced Performance of Lithium-Sulfur Batteries with Chloropyrazine Additives

Specific Scientific Field: Mechanical Engineering Science, specifically Energy Storage Materials.

Summary of the Application: Chloropyrazine-based electrolyte additives were introduced to enhance the performance of lithium-sulfur batteries .

Methods of Application or Experimental Procedures: A class of chloropyrazine-based electrolyte additives was introduced to address the challenges faced by the commercialization of lithium-sulfur batteries due to uncontrolled lithium deposition and lithium polysulfides (LiPSs) shuttling .

Results or Outcomes: The presence of chloropyrazine facilitated the formation of a robust and smooth organic-inorganic hybrid solid-electrolyte interface (SEI) enriched with LiCl . This SEI layer enabled reversible lithium plating/stripping, suppressed dendrite growth, and protected the lithium anode from detrimental side reactions with LiPSs . LSBs incorporating chloropyrazine additives demonstrated outstanding high-rate performance and long-term cycling stability, with over 800 cycles at 1 C rate and a capacity retention of 81.6 % .

  • Chloropyrazine (C4H3ClN2) is a colorless liquid with a characteristic odor [].
  • It occurs naturally in trace amounts in roasted coffee beans and peanuts.
  • Chloropyrazine derivatives play a vital role in scientific research due to their diverse applications in material science, drug discovery, and organic synthesis.

Molecular Structure Analysis

  • Chloropyrazine features a six-membered ring structure with alternating nitrogen atoms and carbon atoms.
  • One chlorine atom is attached to a carbon atom in the ring at position 2 (often referred to as 2-chloropyrazine) [].
  • The presence of nitrogen atoms with lone pairs and the aromatic ring structure contribute to its reactivity and potential applications in material science.

Chemical Reactions Analysis

  • Synthesis: Chloropyrazine can be synthesized through various methods, including the condensation of dicyan and 1,2-dichloroethane at high temperatures.
C2H2Cl2 + 2 C2N2 -> C4H3ClN2 + 2 HCl
  • Decomposition: Under extreme heat, chloropyrazine can decompose into simpler molecules like hydrogen cyanide, chlorine gas, and nitrogen gas.
  • Substitution Reactions: Chlorine atom in chloropyrazine can be replaced with other functional groups like amines or alcohols through nucleophilic substitution reactions, allowing for the creation of diverse chloropyrazine derivatives.

Physical And Chemical Properties Analysis

  • Melting point: Not readily available
  • Boiling point: 153-154 °C []
  • Solubility: Soluble in organic solvents like ethanol, chloroform, and acetone []
  • Stability: Stable under normal storage conditions []

Mechanism of Action (Not Applicable)

  • Chloropyrazine is a flammable liquid with a flash point of 57 °C [].
  • It may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation [].
  • Always handle chloropyrazine with appropriate personal protective equipment in a well-ventilated fume hood.

XLogP3

0.7

Boiling Point

153.5 °C

LogP

0.7 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.96%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

14508-49-7

Wikipedia

2-chloropyrazine

General Manufacturing Information

Pyrazine, 2-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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